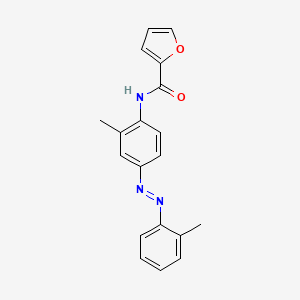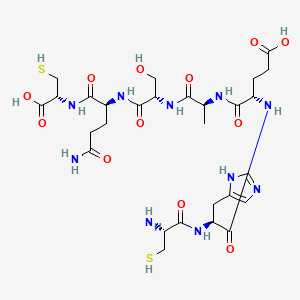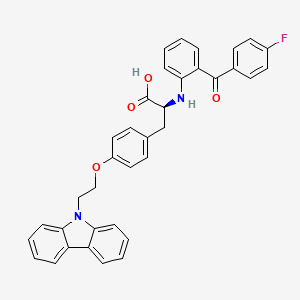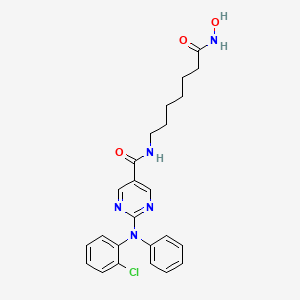
Citarinostat
Übersicht
Beschreibung
Citarinostat, also known as ACY-241, is a second-generation, orally administered, selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, leading to changes in gene expression. This compound has shown promise in preclinical and clinical studies for its anticancer properties, particularly in the treatment of multiple myeloma and non-small cell lung cancer .
Wissenschaftliche Forschungsanwendungen
Citarinostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemistry, this compound is used as a tool compound to study the role of histone deacetylase 6 in various biological processes.
Biology: In biological research, this compound is used to investigate the effects of histone deacetylase inhibition on gene expression and cellular functions.
Medicine: In medicine, this compound is being studied for its potential therapeutic effects in cancer treatment, particularly in multiple myeloma and non-small cell lung cancer. .
Industry: In the pharmaceutical industry, this compound is being developed as a potential anticancer drug, with ongoing clinical trials to evaluate its safety and efficacy
Wirkmechanismus
Citarinostat exerts its effects by selectively inhibiting histone deacetylase 6, an enzyme that plays a critical role in the regulation of gene expression through the removal of acetyl groups from histone proteins. By inhibiting histone deacetylase 6, this compound leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest, apoptosis, and other anticancer effects. The molecular targets and pathways involved in the action of this compound include the regulation of chromatin structure, modulation of transcription factors, and activation of apoptotic pathways .
Safety and Hazards
Citarinostat is toxic and has minimal toxicity to normal cells . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .
Relevant Papers
- "Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study" .
- "this compound and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination" .
- "Combination of Momelotinib and this compound Show Strong Synergistic Effects" .
Biochemische Analyse
Biochemical Properties
Citarinostat exhibits potent biochemical inhibition of HDAC6, with reduced potency against nuclear class I HDACs, including HDAC1, HDAC2, and HDAC3 . It interacts with these enzymes, inhibiting their activity and leading to increased acetylation of histones and other proteins . This modification can alter the function of these proteins and influence various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in lymphoid malignant cell lines, this compound has shown strong cytotoxicity, significantly reducing mitochondrial membrane potential, down-regulating Bcl-2 and Bcl-xL, and activating caspases 9 and 3 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of HDAC6 . This inhibition leads to an increase in the acetylation of histones and other proteins, which can alter their function . For example, increased histone acetylation can lead to changes in gene expression, potentially inhibiting the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in lymphoid cell lines, the cytotoxic effects of this compound were found to increase after 48 hours of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At a dose of 180 mg, one complete response and two partial responses were observed. At a dose of 360 mg, three partial responses were observed . At a dose of 480 mg, no responses were observed, suggesting that there may be a threshold effect .
Transport and Distribution
As an orally administered drug, it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .
Subcellular Localization
Given that its primary target, HDAC6, is located in the cytoplasm and nucleus of cells , it is likely that this compound also localizes to these areas within the cell.
Vorbereitungsmethoden
The synthesis of citarinostat involves several steps, starting with the preparation of the pyrimidine ring, which is a core structure in the compound. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the carboxamide group: The carboxamide group is introduced through a reaction with a suitable amine.
Substitution reactions: Various substituents, such as the chlorophenyl and phenyl groups, are introduced through substitution reactions.
Final modifications:
Industrial production methods for this compound would involve scaling up these reactions under optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Citarinostat undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the oxoheptyl group, converting it to a hydroxyheptyl group.
Substitution: Substitution reactions are common in the synthesis of this compound, where various substituents are introduced to the pyrimidine ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions include the desired this compound compound and its derivatives.
Vergleich Mit ähnlichen Verbindungen
Citarinostat is unique among histone deacetylase inhibitors due to its selective inhibition of histone deacetylase 6, which distinguishes it from nonselective histone deacetylase inhibitors that target multiple histone deacetylase isoforms. Similar compounds include:
Ricolinostat: Another selective histone deacetylase 6 inhibitor with similar anticancer properties.
Vorinostat: A nonselective histone deacetylase inhibitor that targets multiple histone deacetylase isoforms but has a broader range of side effects.
Panobinostat: Another nonselective histone deacetylase inhibitor with potent anticancer effects but higher toxicity .
This compound’s selectivity for histone deacetylase 6 makes it a promising candidate for cancer therapy with potentially fewer side effects compared to nonselective histone deacetylase inhibitors.
Eigenschaften
IUPAC Name |
2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUIBXPEDFJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1316215-12-9 | |
| Record name | Citarinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316215129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citarinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15449 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CITARINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441P620G3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




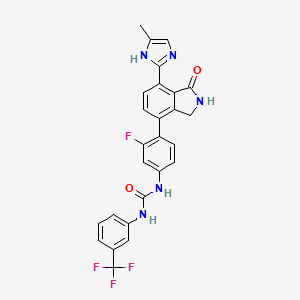
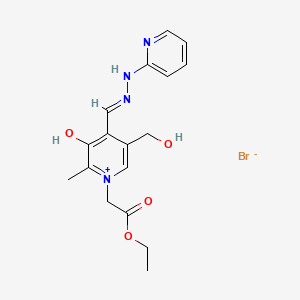

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)
![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)
